molecular formula C6H11ClO3S B13207096 2,5-Dimethyloxolane-3-sulfonyl chloride

2,5-Dimethyloxolane-3-sulfonyl chloride

Cat. No.: B13207096
M. Wt: 198.67 g/mol
InChI Key: AFBYYJOJJUOHHO-UHFFFAOYSA-N
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Description

2,5-Dimethyloxolane-3-sulfonyl chloride is a specialized chemical compound with the molecular formula C6H11ClO3S. This compound is known for its unique structural features, which make it a valuable asset in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,5-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 2,5-dimethyloxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2,5-Dimethyloxolane+Chlorosulfonic acid2,5-Dimethyloxolane-3-sulfonyl chloride+Hydrogen chloride\text{2,5-Dimethyloxolane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2,5-Dimethyloxolane+Chlorosulfonic acid→2,5-Dimethyloxolane-3-sulfonyl chloride+Hydrogen chloride

The reaction is usually conducted at low temperatures to prevent decomposition and to achieve a high yield of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyloxolane-3-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with primary and secondary amines to form sulfonamide derivatives.

    Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Amines: Primary and secondary amines are commonly used in substitution reactions.

    Bases: Organic or inorganic bases are often employed to facilitate the reaction.

Major Products Formed

Scientific Research Applications

2,5-Dimethyloxolane-3-sulfonyl chloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in the synthesis of sulfonamide derivatives.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dimethyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorothiophene-3-sulfonyl chloride
  • 2,5-Dimethylimidazole-5-sulfonyl chloride

Uniqueness

2,5-Dimethyloxolane-3-sulfonyl chloride is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to other sulfonyl chlorides. This uniqueness makes it particularly valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

2,5-dimethyloxolane-3-sulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h4-6H,3H2,1-2H3

InChI Key

AFBYYJOJJUOHHO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)S(=O)(=O)Cl

Origin of Product

United States

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